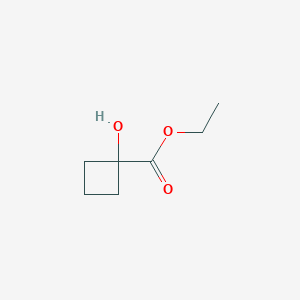
Ethyl 1-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid that is soluble in water and alcohol. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and ethyl carbonate.
Reduction: Reduction reactions can convert it into cyclobutanol and ethyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone and ethyl carbonate.
Reduction: Cyclobutanol and ethyl alcohol.
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
Ethyl 1-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze esterification or hydrolysis reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-hydroxycyclopentane-1-carboxylate: Similar in structure but with a five-membered ring.
Ethyl 1-hydroxycyclohexane-1-carboxylate: Similar in structure but with a six-membered ring.
Methyl 1-hydroxycyclobutane-1-carboxylate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties such as ring strain and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl 1-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(8)7(9)4-3-5-7/h9H,2-5H2,1H3 |
InChI Key |
UDCZUKYPQKTAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















